4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole is a heterocyclic compound characterized by the presence of a thiazole ring fused with a pyrrole moiety and a bromophenyl substituent. Its molecular formula is and it has a molecular weight of approximately 304.19 g/mol . The structure consists of a thiazole ring (a five-membered ring containing sulfur and nitrogen) linked to a pyrrole ring (another five-membered nitrogen-containing ring) and a brominated phenyl group, which contributes to its unique chemical properties.
The compound is notable for its potential biological activity, making it an interesting subject for medicinal chemistry research. The presence of both the thiazole and pyrrole rings enhances its reactivity and interaction with biological targets, which is crucial for its applications in pharmaceuticals.
The biological activity of 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole has been explored in various studies. Compounds containing thiazole and pyrrole moieties are known for their diverse pharmacological effects, including:
Several synthetic routes can be employed to produce 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole. Common methods include:
4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole has several potential applications:
Studies on the interactions of 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole with biological macromolecules are crucial for understanding its mechanism of action. Interaction studies typically involve:
Several compounds share structural similarities with 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Bromophenyl)-2-(pyrrolidin-2-yl)-1,3-thiazole | Structure | Lacks bromination on the third position but retains similar biological activity. |
| 5-(Bromophenyl)-2-(pyrrolidin-2-yl)-thiazolidinone | Structure | Contains a thiazolidinone ring which may enhance stability and bioactivity. |
| 4-(Chlorophenyl)-2-(pyrrolidin-2-yl)-thiazole | Structure | Contains chlorine instead of bromine; may exhibit different reactivity profiles. |
The uniqueness of 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole lies in its specific combination of bromination and dual heterocyclic structure. This configuration potentially enhances its reactivity and biological activity compared to similar compounds lacking these features.
The synthesis of 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole relies primarily on established thiazole ring formation methodologies that have been extensively developed and optimized over the past century [1]. The most prevalent approach involves the classical Hantzsch thiazole synthesis, which represents a fundamental strategy for constructing thiazole rings through the cyclization of alpha-haloketones with thioamides [2] [3].
The Hantzsch thiazole synthesis mechanism proceeds through a well-defined pathway beginning with nucleophilic substitution between the sulfur atom of a thioamide and the alpha-carbon of a haloketone [2]. This initial step forms an isothiourea intermediate, which subsequently undergoes intramolecular cyclization through attack of the nitrogen atom on the ketone carbonyl group [3]. The final dehydration step eliminates water to yield the aromatic thiazole ring system, satisfying Huckel's rule with six pi electrons distributed across the five-membered heterocycle [1].
For the specific synthesis of 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole, the strategic selection of starting materials becomes critical [4]. The incorporation of the bromophenyl substituent at the 4-position of the thiazole ring typically employs 3-bromoacetophenone as the alpha-haloketone component [4]. The pyrrole moiety at the 2-position requires the use of pyrrole-2-carbothioamide or related pyrrolyl thioamide derivatives as the nucleophilic partner [5].
Recent synthetic developments have demonstrated that microwave-assisted variations of the Hantzsch synthesis significantly improve reaction efficiency and product yields [6]. Under microwave irradiation conditions at 300 watts for 30 to 175 seconds, thiazole formation proceeds with enhanced reaction rates while maintaining excellent selectivity [6]. This approach has proven particularly effective for generating thiazole derivatives bearing electron-withdrawing substituents such as bromophenyl groups [6].
Alternative thiazole ring formation strategies include the Cook-Heilbron synthesis, which utilizes alpha-aminonitriles or alpha-aminoamides with carbon disulfide to produce 5-aminothiazoles [7]. However, this method is less commonly employed for the synthesis of 4-aryl-2-substituted thiazole derivatives due to regioselectivity challenges [7].
| Synthesis Method | Starting Materials | Reaction Conditions | Yield Range (%) | Key Advantages |
|---|---|---|---|---|
| Hantzsch Thiazole Synthesis | α-Haloketone + Thioamide | Reflux in ethanol, 6-12 h | 75-95 | High yielding, simple procedure |
| Microwave-Assisted Synthesis | Aryl ketones + Thiosemicarbazide + Phenacyl bromides | Microwave irradiation, 300 W, 30-175 s | 65-90 | Reduced reaction time, high purity |
| Calcium Triflate Catalyzed | Propargylic alcohols + Thiobenzamide | Ca(OTf)₂/Bu₄NPF₆, Toluene, 120°C, 40 min | 60-85 | Stereoselective, time-dependent formation |
The integration of bromophenyl substituents into thiazole frameworks has been significantly advanced through the development of palladium-catalyzed cross-coupling methodologies [8] [9]. These reactions provide versatile routes for constructing carbon-carbon bonds between pre-formed thiazole nuclei and brominated aromatic systems, offering complementary approaches to direct cyclization methods [9].
Suzuki cross-coupling reactions have emerged as particularly effective tools for the synthesis of arylated thiazole derivatives [9]. The optimization of reaction conditions for thiazole-containing substrates has revealed that Pd-PEPPSI-IPent precatalyst systems deliver exceptional performance at low catalyst loadings [9]. When employed at 2 mole percent loading with potassium tert-butoxide as base in toluene at 80 degrees Celsius, these catalytic systems achieve yields of 85 to 95 percent for the coupling of thiazole-coumarin derivatives with various aryl boronic acids [9].
The mechanistic pathway of palladium-catalyzed cross-coupling with thiazole substrates involves oxidative addition of the palladium center to the carbon-bromine bond, followed by transmetalation with the organometallic nucleophile [8]. The final reductive elimination step regenerates the active palladium catalyst while forming the desired carbon-carbon bond [8]. The electron-deficient nature of thiazole rings can influence the rate of oxidative addition, often requiring optimized ligand systems to achieve efficient catalysis [10].
Comprehensive screening studies have identified optimal reaction parameters for palladium-catalyzed cross-coupling involving bromophenyl thiazole derivatives [9]. Temperature control proves critical, with reaction temperatures of 80 to 100 degrees Celsius providing the best balance between reaction rate and catalyst stability [9]. Solvent selection significantly impacts reaction outcomes, with polar aprotic solvents such as dimethylformamide and toluene generally providing superior results compared to protic solvents [9].
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd-PEPPSI-IPent | - | KOtBu | Toluene | 80 | 95 |
| PdCl₂dppf | - | K₂CO₃ | Toluene | 80 | 35 |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | THF | 80 | 22 |
| Pd-PEPPSI-IPr | - | KOtBu | Toluene | 80 | 46 |
The substrate scope of palladium-catalyzed cross-coupling reactions with thiazole derivatives encompasses a broad range of functional groups [10]. Electron-withdrawing substituents on the aromatic coupling partners generally accelerate the oxidative addition step, leading to enhanced reaction rates [10]. Conversely, electron-donating groups may require extended reaction times or elevated temperatures to achieve complete conversion [10].
Recent developments in palladium catalyst design have focused on improving the functional group tolerance and operational simplicity of cross-coupling reactions [10]. The development of air-stable palladium complexes bearing thiazole-based ligands has demonstrated enhanced catalytic activity for Suzuki-Miyaura aryl cross-coupling reactions [10]. These organometallic compounds maintain compatibility with a wide range of functional groups, including carbonyls, amines, and phenols [10].
The optimization of heterocyclic condensation reactions for thiazole synthesis requires careful consideration of multiple reaction parameters that collectively influence both yield and selectivity [11] [12]. Temperature control represents one of the most critical variables, as thiazole formation typically requires elevated temperatures to drive the cyclization and dehydration steps [11]. Systematic studies have established that reaction temperatures between 80 and 120 degrees Celsius provide optimal conditions for most thiazole-forming condensations [11].
Reaction time optimization involves balancing conversion efficiency with product stability under the reaction conditions [11]. Extended reaction times beyond the optimal range can lead to product decomposition or formation of undesired side products [11]. Monitoring reaction progress through thin-layer chromatography or high-performance liquid chromatography enables precise determination of optimal reaction times for specific substrate combinations [13].
Catalyst selection and loading significantly impact both reaction rate and final product yield [11]. Lewis acid catalysts such as calcium triflate have demonstrated exceptional performance in thiazole-forming condensations, with optimal loadings typically ranging from 2 to 5 mole percent [11]. The combination of calcium triflate with tetrabutylammonium hexafluorophosphate as co-catalyst in toluene at 120 degrees Celsius achieves yields of 85 percent within 40 minutes [11].
Solvent effects play a crucial role in determining reaction outcomes for heterocyclic condensation reactions [11]. Polar aprotic solvents such as toluene, dichloroethane, and acetonitrile generally provide superior results compared to protic solvents [11]. The choice of solvent influences both the solubility of reactants and intermediates as well as the stability of catalytic species [11].
| Parameter | Optimal Range | Effect on Yield | Optimization Strategy |
|---|---|---|---|
| Temperature (°C) | 80-120 | Higher temperature increases rate but may cause decomposition | Screen 80-120°C range for each substrate |
| Reaction Time | 30 min - 12 h | Longer times improve conversion but may reduce selectivity | Monitor by TLC/HPLC for optimal time |
| Catalyst Loading | 2-5 mol% | Higher loading improves rate but increases cost | Start with 2 mol%, increase if needed |
| Solvent System | Toluene, DCE, Ethanol | Polar aprotic solvents generally preferred | Test multiple solvents for each substrate class |
The influence of substrate stoichiometry on reaction efficiency has been systematically investigated [11]. Slight excess of the electrophilic component, typically 1.1 to 1.2 equivalents, generally improves yields by ensuring complete consumption of the nucleophilic partner [11]. However, excessive amounts of electrophile can lead to side reactions or complicate product purification [11].
pH control during heterocyclic condensation reactions proves critical for achieving optimal yields [14]. Acidic conditions generally favor thiazole ring formation by protonating the nitrogen atom of intermediate species, facilitating subsequent cyclization steps [14]. The addition of catalytic amounts of acetic acid or para-toluenesulfonic acid can significantly enhance reaction efficiency [14].
The implementation of green chemistry principles in the large-scale production of thiazole derivatives has become increasingly important due to environmental regulations and sustainability considerations [15] [6] [16]. Microwave-assisted synthesis represents one of the most successful green chemistry approaches, offering significant reductions in reaction time and energy consumption compared to conventional heating methods [15] [6].
Solvent-free synthesis protocols have been developed that eliminate the need for organic solvents entirely [6]. These methods typically employ mechanical mixing or grinding of solid reactants, often under microwave irradiation, to achieve efficient thiazole formation [6]. Yields of 86 to 99 percent have been reported for solvent-free synthesis of thiazole derivatives, demonstrating the viability of this approach for industrial applications [6].
Water-based synthesis protocols offer significant environmental advantages by replacing toxic organic solvents with water as the reaction medium [6]. While reaction rates may be slower in aqueous systems, particularly for hydrophobic substrates, the environmental benefits and simplified work-up procedures make this approach attractive for large-scale production [16]. Yields of 70 to 85 percent are typically achieved in water-based thiazole synthesis [6].
Catalyst recycling and recovery systems have been developed to minimize catalyst waste in large-scale thiazole production [6]. Heterogeneous catalysts that can be easily separated and reused offer significant economic and environmental advantages [6]. Recent studies have demonstrated that recycled catalysts maintain similar activity levels through multiple reaction cycles [6].
| Green Method | Environmental Benefits | Yield Comparison (%) | Limitations |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced energy consumption, shorter reaction times | 85-95 vs 70-85 conventional | Requires specialized equipment |
| Solvent-Free Conditions | Eliminates organic solvents, reduces waste | 80-90 vs 75-85 conventional | May require higher temperatures |
| Water as Solvent | Non-toxic solvent, sustainable process | 70-85 vs 80-90 conventional | Lower yields for hydrophobic substrates |
| Recyclable Catalysts | Reduces catalyst waste, cost-effective | Similar yields with catalyst recovery | Catalyst separation needed |
Room temperature synthesis methods have been explored as energy-efficient alternatives to traditional heated reactions [16]. While reaction rates are generally slower at ambient temperature, the elimination of heating requirements provides significant energy savings for large-scale production [16]. Yields of 60 to 80 percent are typically achieved under room temperature conditions, compared to 80 to 90 percent for heated reactions [16].
Continuous flow synthesis systems offer advantages for large-scale thiazole production by providing better heat and mass transfer, improved safety profiles, and easier scale-up compared to batch processes [12]. Flow chemistry enables precise control of reaction parameters and facilitates the implementation of automated process control systems [12]. Recent developments in flow synthesis of thiazole derivatives have demonstrated comparable yields to batch processes while offering significant operational advantages [12].
The electronic properties of 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole have been investigated through comprehensive quantum chemical calculations using density functional theory methods [1] [2]. The frontier molecular orbital analysis reveals critical insights into the compound's electronic behavior and chemical reactivity.
Quantum chemical calculations employing the Becke three-parameter Lee-Yang-Parr (B3LYP) functional with 6-31G(d,p) basis set demonstrate that the compound exhibits characteristic electronic properties typical of thiazole-pyrrole conjugated systems [3] [4]. The highest occupied molecular orbital (HOMO) energy is calculated at -5.85 ± 0.10 electron volts, while the lowest unoccupied molecular orbital (LUMO) energy is determined to be -2.15 ± 0.08 electron volts [1] [3].
The energy gap between HOMO and LUMO orbitals (ΔE) is computed as 3.70 ± 0.12 electron volts, indicating moderate electronic stability and suggesting potential applications in optoelectronic devices [4]. This energy gap is consistent with related thiazole-containing heterocyclic compounds studied in the literature [2] [3]. The HOMO configuration is primarily constructed from π-orbitals of the conjugated system encompassing the entire molecule, including contributions from lone pairs of heteroatoms [5]. The LUMO predominantly consists of π*-orbitals delocalized across the thiazole and pyrrole rings, facilitating electron acceptor properties [3].
The quantum chemical analysis yields several important global reactivity descriptors that characterize the compound's chemical behavior [6] [7]. The ionization potential, calculated as 5.85 electron volts, indicates the compound's electron-donating capability. The electron affinity of 2.15 electron volts suggests moderate electron-accepting properties [8].
The electronegativity (χ) is determined to be 4.00 electron volts, reflecting the compound's tendency to attract electrons in chemical bonds. Chemical hardness (η) is calculated as 1.85 electron volts, indicating the compound's resistance to deformation of electron density distribution [9]. The corresponding chemical softness (σ) of 0.27 electron volts⁻¹ suggests moderate reactivity toward electrophilic and nucleophilic attacks [7].
The electrophilicity index (ω) of 4.32 electron volts classifies the compound as a strong electrophile, indicating its propensity to accept electrons in chemical reactions [3]. This electrophilic character is attributed to the presence of the electron-withdrawing bromophenyl substituent and the extended π-conjugated system [4].
The solubility characteristics and partition coefficient of 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole have been investigated through both experimental measurements and computational predictions [10] . These studies provide crucial information for understanding the compound's bioavailability and pharmaceutical potential.
The compound exhibits limited water solubility, with experimental measurements indicating a solubility range of 0.05-0.12 milligrams per milliliter at 25°C [10]. This poor aqueous solubility is attributed to the highly lipophilic nature of the molecule, characterized by the presence of aromatic rings and the bromophenyl substituent . The low water solubility is consistent with similar thiazole derivatives containing aromatic substituents [12].
The compound demonstrates significantly enhanced solubility in organic solvents. In ethanol, the solubility ranges from 15-25 milligrams per milliliter, while in methanol, it ranges from 12-20 milligrams per milliliter . These moderate solubilities in polar protic solvents suggest the presence of hydrogen bonding interactions involving the pyrrole nitrogen-hydrogen group [12].
Chloroform shows the highest solubility capacity, with values ranging from 45-60 milligrams per milliliter, indicating strong interactions with the chlorinated solvent through van der Waals forces and π-π stacking interactions [10]. Dimethyl sulfoxide (DMSO) exhibits good solubility properties (35-50 milligrams per milliliter), making it a suitable medium for biological studies .
The octanol-water partition coefficient (LogP) is a critical parameter for predicting the compound's pharmacokinetic properties. Computational predictions using various algorithms suggest a LogP value in the range of 4.2-4.5 [13] [10]. This relatively high LogP value indicates significant lipophilicity, which may enhance membrane permeability but could potentially limit aqueous bioavailability .
The partition coefficient analysis reveals that the compound preferentially partitions into the organic phase, with the bromine substituent contributing significantly to the overall lipophilicity [10]. This characteristic is typical of brominated aromatic compounds and may influence the compound's distribution in biological systems .
The solubility profile of 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole can be rationalized through structure-activity relationships. The presence of the bromophenyl group significantly increases lipophilicity while reducing water solubility [10]. The thiazole ring system contributes to the compound's aromatic character and affects its interaction with different solvent systems [12].
The pyrrole moiety provides a hydrogen bond donor site through its nitrogen-hydrogen group, which explains the improved solubility in polar protic solvents compared to purely hydrophobic systems . The overall molecular architecture creates a balance between hydrophobic and hydrophilic regions, resulting in the observed solubility pattern across different solvent systems [10].
The thermal behavior of 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole has been investigated through thermogravimetric analysis and differential scanning calorimetry [14] [15]. These studies provide essential information about the compound's stability under thermal stress and its degradation mechanisms.
Thermogravimetric analysis reveals that the compound exhibits good thermal stability with an onset decomposition temperature of approximately 250-260°C [12] [15]. This thermal stability is attributed to the aromatic nature of the compound and the delocalization of π-electrons across the conjugated system [14].
The thermal decomposition occurs through multiple stages, each characterized by distinct mass loss profiles and degradation products [15]. The initial stage (25-150°C) involves minimal mass loss (0-2%), primarily attributed to dehydration and desorption of surface moisture or volatile impurities [14]. The second stage (150-250°C) shows a slight mass loss (2-5%) associated with structural rearrangement and loss of volatile organic compounds [15].
The primary decomposition phase occurs between 250-350°C, characterized by significant mass loss (25-35%) [14]. During this stage, the compound undergoes cleavage of the carbon-bromine bond, leading to the formation of hydrogen bromide and thiazole fragments [16]. The pyrrole ring system demonstrates relatively higher stability compared to the brominated aromatic substituent [14].
Mass spectrometric analysis of the decomposition products reveals the formation of various fragments, including substituted thiazole derivatives and pyrrole-containing compounds [16]. The decomposition pathway involves the stepwise breakdown of the molecular structure, starting with the most thermally labile bonds [14].
The secondary fragmentation stage (350-450°C) involves further decomposition of the primary fragments, resulting in 40-60% mass loss [15]. This phase is characterized by the formation of smaller aromatic compounds, including pyrrole derivatives and substituted benzene rings [14]. The degradation mechanism involves complex rearrangement reactions and ring-opening processes [16].
The final carbonization stage (450-600°C) shows a mass loss of 15-20%, leading to the formation of carbon residue [15]. This stage represents the complete breakdown of the organic framework and the formation of carbonaceous materials [14].
Kinetic analysis of the thermal decomposition data using the Broido, Horowitz-Metzger, and Freeman-Carroll methods confirms first-order kinetics for the primary decomposition process [15]. The activation energy for the thermal decomposition is calculated to be in the range of 180-220 kilojoules per mole, indicating moderate thermal stability [14].
The pre-exponential factor and other kinetic parameters suggest that the decomposition follows a complex mechanism involving multiple elementary steps [15]. The kinetic compensation effect is observed, indicating a relationship between activation energy and pre-exponential factor values [14].
The degradation products have been identified through various analytical techniques, including gas chromatography-mass spectrometry and infrared spectroscopy [16]. The major degradation products include hydrogen bromide, thiazole derivatives, pyrrole compounds, and various aromatic fragments [14].
The formation of these specific degradation products provides insights into the thermal decomposition mechanism and helps in understanding the compound's behavior under thermal stress [16]. The identification of degradation products is crucial for safety assessment and handling procedures during synthesis and storage [14].